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Cat. No.: B1667764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor (H3R)

antagonist/inverse agonist that has been the subject of significant preclinical and clinical

investigation. This technical guide provides a comprehensive overview of Bavisant's chemical

structure, physicochemical properties, and its pharmacological profile. Detailed information on

its mechanism of action, binding affinities, and pharmacokinetic properties across different

species is presented. Furthermore, this guide outlines the experimental methodologies

employed in key studies to facilitate the replication and extension of research on this

compound.

Chemical Structure and Identifiers
Bavisant is a synthetic small molecule characterized by a central phenyl ring substituted with a

morpholinomethyl group and a cyclopropylpiperazinyl-methanone moiety.
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Identifier Value Source

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-

[4-(morpholin-4-

ylmethyl)phenyl]methanone

--INVALID-LINK--

CAS Number 929622-08-2 --INVALID-LINK--

Molecular Formula C19H27N3O2 --INVALID-LINK--

Molecular Weight 329.44 g/mol --INVALID-LINK--

SMILES
C1CC1N2CCN(CC2)C(=O)C3

=CC=C(C=C3)CN4CCOCC4
--INVALID-LINK--

InChI

InChI=1S/C19H27N3O2/c23-

19(22-9-7-21(8-10-22)18-5-6-

18)17-3-1-16(2-4-17)15-20-11-

13-24-14-12-20/h1-4,18H,5-

15H2

--INVALID-LINK--

Physiological Properties and Mechanism of Action
Bavisant acts as a high-affinity antagonist or inverse agonist at the histamine H3 receptor.[1]

The H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the

central nervous system. As an autoreceptor, it inhibits the synthesis and release of histamine.

As a heteroreceptor, it modulates the release of other key neurotransmitters, including

acetylcholine, norepinephrine, dopamine, and serotonin.

By blocking the constitutive activity of the H3 receptor, Bavisant disinhibits the release of these

neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical effect is

hypothesized to underlie its potential therapeutic benefits in promoting wakefulness and

enhancing cognitive functions.[1] Preclinical studies have demonstrated that Bavisant can

increase acetylcholine levels in the rat frontal cortex.

The signaling pathway of the histamine H3 receptor and the mechanism of action of Bavisant
are depicted below.
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Caption: Histamine H3 Receptor Signaling and Bavisant's Mechanism of Action.

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Bavisant.

Table 1: In Vitro Binding Affinity
Parameter Species Receptor Value

Assay
Method

Source

pKi Human Histamine H3 8.27

Radioligand

Binding

Assay

--INVALID-

LINK--

hERG IC50 Human
hERG

Channel
> 10 µM

[3H]-

astemizole

competition

binding assay

--INVALID-

LINK--

Table 2: Preclinical Pharmacokinetics (Single Oral Dose)
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Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h) t1/2 (h) Source

Rat - - - -

Data not

sufficiently

detailed in

search

results

Dog - - - -

Data not

sufficiently

detailed in

search

results

Table 3: Human Pharmacokinetics (Single Oral Dose)
Dose Cmax Tmax (h) t1/2 (h) AUCinf Source

10-30 mg
Dose-

proportional
0.5 - 4 13.9 - 22.1

Dose-

proportional

--INVALID-

LINK--

100-400 mg
Dose-

proportional
0.5 - 4 13.9 - 22.1

Dose-

proportional

--INVALID-

LINK--

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

results.

Radioligand Binding Assay (General Protocol)
This protocol describes a typical radioligand binding assay to determine the affinity of a

compound for a specific receptor.
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Caption: General workflow for a radioligand binding assay.

Methodology:

Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are

prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and

centrifugation.

Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-alpha-

methylhistamine) is incubated with the cell membranes in the presence of varying

concentrations of the unlabeled test compound (Bavisant). A control group without the test

compound and a group with a high concentration of a known H3R ligand to determine non-

specific binding are also included.
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Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which

traps the membranes with the bound radioligand while the unbound radioligand passes

through.

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid

scintillation counter.

Data Analysis: The data are analyzed to generate a competition curve, from which the IC50

(the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the

test compound for the receptor, is then calculated from the IC50 value using the Cheng-

Prusoff equation.

GTPγS Functional Assay (General Protocol)
This assay measures the functional activity of a compound at a G-protein coupled receptor by

quantifying the binding of [35S]GTPγS to G-proteins upon receptor activation or inhibition.
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Caption: General workflow for a GTPγS functional assay.

Methodology:

Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing

the H3 receptor and associated G-proteins are prepared.

Incubation: The membranes are incubated with [35S]GTPγS, a non-hydrolyzable analog of

GTP, and GDP.

To measure inverse agonism: The assay is performed in the presence of varying

concentrations of Bavisant to determine its ability to decrease the basal level of

[35S]GTPγS binding due to the constitutive activity of the H3 receptor.
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To measure antagonism: The assay is performed in the presence of a fixed concentration

of an H3R agonist (e.g., histamine or R-α-methylhistamine) and varying concentrations of

Bavisant to determine its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Separation and Quantification: The separation and quantification steps are similar to the

radioligand binding assay.

Data Analysis: The data are used to generate concentration-response curves to determine

the EC50 for inverse agonist activity or the IC50 for antagonist activity.

In Vivo Microdialysis for Acetylcholine Release (General
Protocol)
This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the

extracellular fluid of specific brain regions in freely moving animals.

Surgical Implantation of Microdialysis Probe
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Caption: General workflow for in vivo microdialysis.

Methodology:
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Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of

interest (e.g., the prefrontal cortex) of an anesthetized rat.

Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid

(aCSF) at a constant slow flow rate.

Sample Collection: The aCSF exchanges with the extracellular fluid across the semi-

permeable membrane of the probe. The resulting dialysate, containing neurotransmitters and

other molecules from the extracellular space, is collected at regular intervals.

Drug Administration: Bavisant is administered (e.g., via intraperitoneal injection or through

the microdialysis probe) to assess its effect on acetylcholine release.

Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is

quantified using a highly sensitive analytical method, typically high-performance liquid

chromatography (HPLC) coupled with electrochemical detection.

Clinical Development and Outcomes
Bavisant has been investigated in several clinical trials for various indications, including

Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[2] Notably, a key

Phase 2 clinical trial in adults with ADHD did not demonstrate a statistically significant

improvement in symptoms compared to placebo.[3] This outcome led to the discontinuation of

its development for this indication.

Conclusion
Bavisant is a well-characterized, potent, and selective histamine H3 receptor

antagonist/inverse agonist. Its mechanism of action, involving the disinhibition of multiple

neurotransmitter systems, provided a strong rationale for its investigation in disorders of

wakefulness and cognition. While clinical trials for ADHD did not meet their primary endpoints,

the extensive preclinical and early clinical data available for Bavisant provide a valuable

resource for researchers in the field of neuroscience and drug development. The detailed

chemical, pharmacological, and methodological information presented in this guide serves as a

comprehensive reference for future studies exploring the therapeutic potential of H3 receptor

modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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